

N-(2-Fluorophenyl)acetamide molecular weight and formula

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Compound of Interest

Compound Name: *N*-(2-Fluorophenyl)acetamide

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An In-depth Technical Guide to **N-(2-Fluorophenyl)acetamide** for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **N-(2-Fluorophenyl)acetamide**, a compound of significant interest in synthetic and medicinal chemistry. We will delve into its fundamental molecular properties, a robust synthesis protocol, detailed analytical characterization, and critical safety considerations, contextualized with its application in modern drug discovery.

Core Molecular Profile

N-(2-Fluorophenyl)acetamide, also known as 2'-fluoroacetanilide, is an aromatic amide. The presence of a fluorine atom on the phenyl ring is of particular note, as fluorine substitution is a widely employed strategy in medicinal chemistry to modulate the metabolic stability, lipophilicity, and binding affinity of drug candidates.

Fundamental Properties

A summary of the key identifiers and physicochemical properties for **N-(2-Fluorophenyl)acetamide** is presented below. This data is foundational for its use in any research or development setting.

Property	Value	Source
Chemical Formula	C ₈ H ₈ FNO	[1][2][3][4][5]
Molecular Weight	153.15 g/mol	[1][2][3][4]
Monoisotopic Mass	153.058992041 Da	[1][5]
IUPAC Name	N-(2-fluorophenyl)acetamide	[1][2]
CAS Number	399-31-5	[2][3][4]
Synonyms	2'-Fluoroacetanilide, 2-Fluoroacetanilide	[1][2][3][4]
Melting Point	76-77 °C	[6]

Synthesis Protocol: N-Acetylation of 2-Fluoroaniline

The most direct and common synthesis of **N-(2-Fluorophenyl)acetamide** is via the N-acetylation of 2-fluoroaniline. This is a classic nucleophilic acyl substitution reaction where the amine group of 2-fluoroaniline attacks the electrophilic carbonyl carbon of acetic anhydride.

Causality in Experimental Design

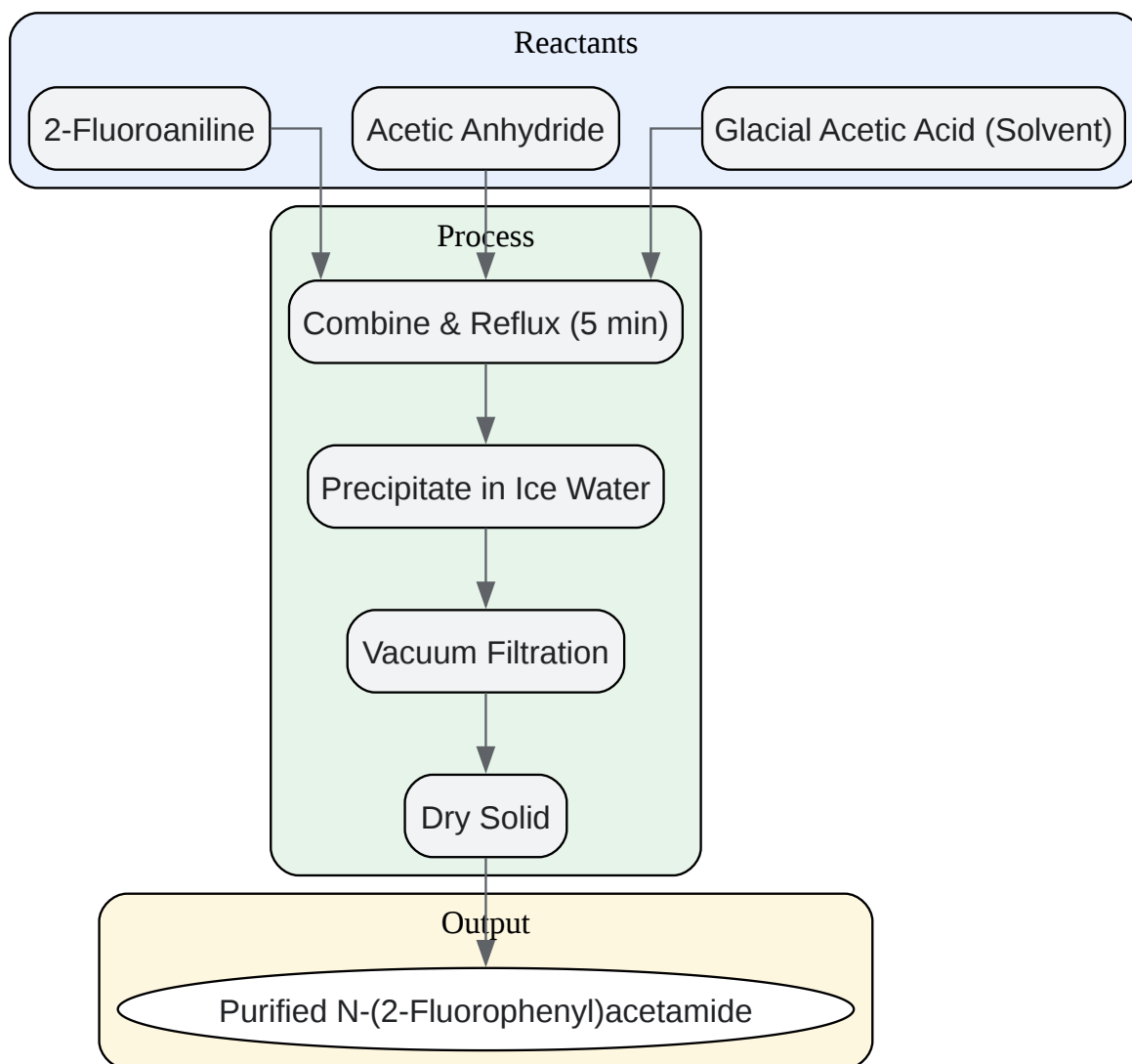
- **Reagents:** 2-fluoroaniline serves as the nucleophilic amine. Acetic anhydride is an excellent acetylating agent, being more reactive than acetic acid and safer to handle than acetyl chloride. Glacial acetic acid acts as a suitable solvent that can also protonate the carbonyl group of acetic anhydride, further increasing its electrophilicity.
- **Reflux:** Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a practical rate.
- **Precipitation:** The product is significantly less soluble in cold water than the reactants and byproducts (like excess acetic acid/anhydride). Therefore, pouring the reaction mixture into ice water causes the desired **N-(2-Fluorophenyl)acetamide** to precipitate out as a solid, providing an effective initial purification step.

Step-by-Step Experimental Protocol[6]

- **Reaction Setup:** In a round-bottom flask, combine 11.1 g of 2-fluoroaniline with 25 mL of glacial acetic acid.
- **Reagent Addition:** To this mixture, carefully add 25 mL of acetic anhydride.
- **Heating:** Heat the mixture at reflux for approximately 5 minutes.
- **Precipitation & Isolation:** Remove from heat and pour the hot mixture into a beaker containing ice water. The product will precipitate as a white solid.
- **Filtration:** Collect the solid product by vacuum filtration, washing with cold water.
- **Drying:** Dry the solid thoroughly to yield **N-(2-Fluorophenyl)acetamide**.

Synthesis and Purification Workflow

The following diagram illustrates the logical flow from reactants to the purified final product.



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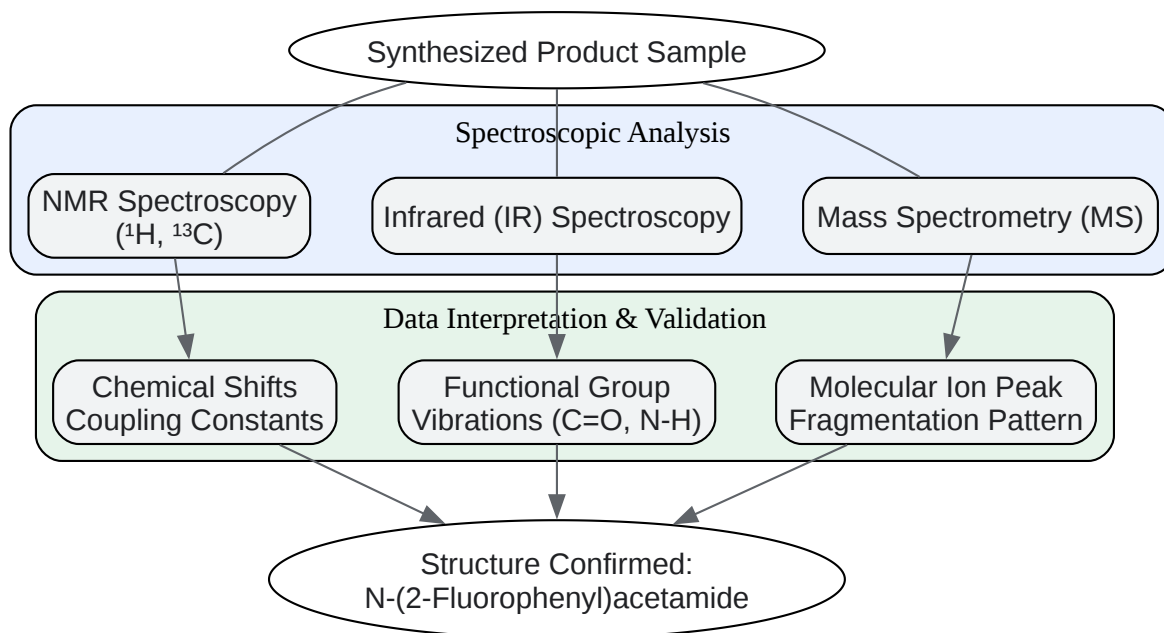
Caption: Workflow for the synthesis of **N-(2-Fluorophenyl)acetamide**.

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic methods provides a self-validating system, where each technique offers

complementary information to build a complete and trustworthy structural profile.

Characterization Workflow Diagram



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Caption: Logic flow for the analytical validation of the synthesized compound.

Expected Spectroscopic Signatures

- ¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the chemical environment of all hydrogen atoms. Key expected signals include a singlet for the methyl (CH₃) protons around 2.2 ppm, a series of multiplets in the aromatic region (approx. 7.0-8.2 ppm) corresponding to the four protons on the fluorophenyl ring, and a broad singlet for the amide (N-H) proton, typically further downfield. The aromatic signals will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling.[1]
- ¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each unique carbon atom.[1] One would expect a signal for the methyl carbon, a signal for the carbonyl carbon (C=O) typically around 168-170 ppm, and several signals in the aromatic region, with

the carbon directly bonded to the fluorine atom showing a large one-bond C-F coupling constant.

- **Infrared (IR) Spectroscopy:** The IR spectrum is used to identify key functional groups.^[1] The spectrum of **N-(2-Fluorophenyl)acetamide** will be dominated by a strong absorption band for the amide C=O stretch (typically $\sim 1660\text{-}1680\text{ cm}^{-1}$) and a sharp peak for the N-H stretch (around $3250\text{-}3300\text{ cm}^{-1}$).
- **Mass Spectrometry (MS):** Mass spectrometry provides the exact mass of the molecule. For **N-(2-Fluorophenyl)acetamide**, the electron ionization (EI-MS) spectrum will show a molecular ion peak ($[M]^+$) at an m/z (mass-to-charge ratio) of 153, corresponding to its molecular weight.^{[1][2]}

Applications in Research and Drug Development

While **N-(2-Fluorophenyl)acetamide** may be used as a chemical intermediate, its structural motifs are highly relevant in medicinal chemistry.

- **Scaffold for Bioactive Molecules:** The acetanilide structure is a common feature in many pharmaceutical agents. The strategic placement of a fluorine atom can enhance metabolic stability by blocking sites susceptible to cytochrome P450 oxidation and can improve cell membrane permeability.
- **Fragment-Based Drug Discovery:** As a relatively small molecule, it can be used in fragment-based screening to identify new binding interactions with biological targets.
- **Precursor for Complex Syntheses:** It can serve as a starting material for more complex molecules. For instance, derivatives of phenylacetamide have been investigated as potential anticancer agents.^{[7][8]} Furthermore, the related compound flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID), highlights the utility of the fluorobiphenyl scaffold that can be derived from such precursors.^[9]

Safety and Handling

As a laboratory chemical, **N-(2-Fluorophenyl)acetamide** must be handled with appropriate care.

- GHS Hazard Classification: According to aggregated data, this compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
- Recommended Precautions:
 - Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[10][11]
 - Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[11][12][13]
 - Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[10][12] Wash hands and any exposed skin thoroughly after handling.[10][12]
 - Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13]
- First Aid Measures:
 - Skin Contact: Wash off immediately with plenty of soap and water. If irritation occurs, seek medical advice.[10][12]
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention. [10][12]
 - Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[10][12]

References

- PubChem. (n.d.). **N-(2-Fluorophenyl)acetamide**. National Center for Biotechnology Information.
- NIST. (n.d.). Acetamide, N-(2-fluorophenyl)-. NIST Chemistry WebBook, SRD 69.
- NIST. (n.d.). Acetamide, N-(2-fluorophenyl)- Phase Change Data. NIST Chemistry WebBook, SRD 69.
- PrepChem.com. (n.d.). Synthesis of **N-(2-fluorophenyl)acetamide**.
- NIST. (n.d.). Acetamide, N-(2-fluorophenyl)- Notes. NIST Chemistry WebBook, SRD 69.
- PubChemLite. (n.d.). **N-(2-fluorophenyl)acetamide** (C8H8FNO).

- Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian journal of pharmaceutical research : IJPR, 12(3), 267–271.
- PubMed. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation.
- ResearchGate. (2023). New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies.

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Sources

- 1. N-(2-Fluorophenyl)acetamide | C₈H₈FNO | CID 67860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Acetamide, N-(2-fluorophenyl)- [webbook.nist.gov]
- 3. Acetamide, N-(2-fluorophenyl)- [webbook.nist.gov]
- 4. Acetamide, N-(2-fluorophenyl)- [webbook.nist.gov]
- 5. PubChemLite - N-(2-fluorophenyl)acetamide (C₈H₈FNO) [pubchemlite.lcsb.uni.lu]
- 6. prepchem.com [prepchem.com]
- 7. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aksci.com [aksci.com]
- 11. synquestlabs.com [synquestlabs.com]
- 12. fishersci.com [fishersci.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]

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